Tropicamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

287.37 g/mol |

IUPAC Name |

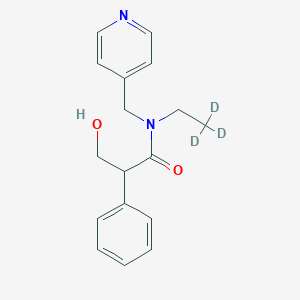

3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)-N-(2,2,2-trideuterioethyl)propanamide |

InChI |

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/i1D3 |

InChI Key |

BGDKAVGWHJFAGW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

What is Tropicamide-d3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tropicamide-d3, a deuterated analog of Tropicamide, focusing on its primary application in research as an internal standard for quantitative bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Tropicamide, a synthetic anticholinergic agent. In this compound, three hydrogen atoms in the Tropicamide molecule have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Tropicamide but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled Tropicamide in mass spectrometry-based analytical methods.

The primary and critical use of this compound in a research setting is as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its structural and chemical similarity to the analyte (Tropicamide) ensures that it behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for accurate quantification of Tropicamide in complex biological matrices by correcting for variations in sample extraction and instrument response.

Physicochemical Properties

Quantitative data for Tropicamide and its deuterated analog, this compound, are summarized in the table below for easy comparison.

| Property | Tropicamide | This compound |

| Chemical Formula | C₁₇H₂₀N₂O₂ | C₁₇H₁₇D₃N₂O₂ |

| Molecular Weight | 284.35 g/mol | 287.38 g/mol |

| Purity | Typically >98% | Typically >99% |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol | Soluble in DMSO and ethanol |

Primary Research Application: Internal Standard in Bioanalysis

This compound is indispensable for the accurate quantification of Tropicamide in biological samples such as plasma, serum, and ocular tissues. Its role as an internal standard is crucial in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and other bioanalytical applications.

Principle of Isotopic Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of the isotopic dilution technique in mass spectrometry. A known amount of this compound is added to the biological sample containing an unknown amount of Tropicamide. The two compounds are then extracted and analyzed together by LC-MS/MS. By comparing the peak area ratio of the analyte (Tropicamide) to the internal standard (this compound), the concentration of Tropicamide in the original sample can be precisely calculated.

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow of a pharmacokinetic study of Tropicamide utilizing this compound as an internal standard.

Caption: Workflow of a pharmacokinetic study using this compound.

Detailed Experimental Protocol: Quantification of Tropicamide in Plasma

This section outlines a representative protocol for the quantification of Tropicamide in human plasma using this compound as an internal standard, based on established bioanalytical methods.

Materials and Reagents

-

Tropicamide reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Preparation of Stock and Working Solutions

-

Tropicamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Tropicamide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Tropicamide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (internal standard).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of Tropicamide from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Tropicamide: Precursor ion > Product ion (e.g., m/z 285.2 > 148.1)

-

This compound: Precursor ion > Product ion (e.g., m/z 288.2 > 151.1)

-

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Signaling Pathway of Tropicamide

Tropicamide is a non-selective muscarinic acetylcholine receptor antagonist. Its primary mechanism of action involves blocking the M1 and M4 muscarinic receptors. In the eye, this leads to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).

Tropicamide-d3 chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tropicamide-d3, a deuterated analog of the muscarinic acetylcholine receptor antagonist, Tropicamide. This document details its chemical structure, molecular weight, and its application in bioanalytical methodologies. Furthermore, it elucidates the underlying mechanism of action of its non-deuterated counterpart, Tropicamide, by detailing the muscarinic acetylcholine receptor signaling pathway.

Core Chemical and Physical Data

Quantitative data for this compound and its parent compound, Tropicamide, are summarized in the table below for direct comparison. This information is critical for analytical method development, dosage formulation, and pharmacokinetic studies.

| Property | This compound | Tropicamide |

| Chemical Formula | C₁₇H₁₇D₃N₂O₂[1] | C₁₇H₂₀N₂O₂[2][3][4][5] |

| Molecular Weight | 287.37 g/mol [1] | 284.35 g/mol [2][3] |

| CAS Number | 2673270-13-6[1] | 1508-75-4[3][4][5] |

| Appearance | Solid (Powder)[1] | Solid, Crystals[3] |

| Melting Point | Not specified | 96-97 °C[3] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Tropicamide functions as a non-selective antagonist of muscarinic acetylcholine (mACh) receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system, which controls a variety of involuntary bodily functions. Acetylcholine (ACh), the endogenous neurotransmitter, typically binds to these receptors to initiate a signaling cascade. Tropicamide competitively blocks this binding, thereby inhibiting the actions of acetylcholine.

This antagonism is particularly relevant in ophthalmic applications. In the eye, Tropicamide blocks muscarinic receptors on the sphincter pupillae muscle and the ciliary muscle.[6] Inhibition of the sphincter pupillae leads to its relaxation, resulting in dilation of the pupil (mydriasis). Blockade of the ciliary muscle leads to paralysis of accommodation (cycloplegia), preventing the eye from focusing on near objects.[6]

The signaling pathway initiated by the activation of muscarinic acetylcholine receptors is multifaceted. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct downstream signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate ion channels.

Experimental Protocols: Bioanalytical Method Using this compound

Deuterium-labeled internal standards like this compound are crucial for accurate quantification in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a representative example for the determination of Tropicamide in biological matrices, adapted from established methodologies.

1. Objective: To quantify the concentration of Tropicamide in a biological matrix (e.g., plasma, ocular tissue homogenate) using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

-

Tropicamide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., blank rabbit plasma)

3. Standard and Internal Standard Preparation:

-

Prepare stock solutions of Tropicamide and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of the internal standard (this compound) by diluting the stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

-

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the Tropicamide working solution into the blank biological matrix.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from endogenous matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tropicamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 285.2 → 142.1)

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 288.2 → 145.1)

-

-

6. Data Analysis:

-

Quantify Tropicamide in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the standards.

References

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Synthesis Pathways for Deuterated Tropicamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential synthesis pathways for deuterated Tropicamide, a valuable tool in pharmacokinetic and metabolic studies. While specific literature on the synthesis of deuterated Tropicamide is not publicly available, this document outlines several plausible strategies based on established deuteration methodologies for analogous chemical structures. The proposed pathways focus on the incorporation of deuterium into the Tropic acid and the 4-(ethylaminomethyl)pyridine moieties of the final molecule. This guide furnishes detailed, albeit theoretical, experimental protocols, presents expected quantitative data in tabular format, and visualizes the synthetic workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals embarking on the synthesis of isotopically labeled Tropicamide.

Introduction

Tropicamide, an anticholinergic drug, is widely used in ophthalmology for its mydriatic and cycloplegic effects[1]. The synthesis of its deuterated analogue is of significant interest for use as an internal standard in quantitative bioanalysis and for studies of its absorption, distribution, metabolism, and excretion (ADME)[2]. The introduction of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties[2]. This guide explores viable synthetic routes to achieve deuteration at specific positions within the Tropicamide molecule.

The standard synthesis of Tropicamide involves the condensation of Tropic acid with 4-(ethylaminomethyl)pyridine[3][4]. Therefore, the strategies for deuteration can be broadly categorized into three approaches:

-

Pathway A: Synthesis using a deuterated Tropic acid precursor.

-

Pathway B: Synthesis using a deuterated 4-(ethylaminomethyl)pyridine precursor.

-

Pathway C: Late-stage deuteration of Tropicamide or its immediate precursors.

This document will elaborate on the first two pathways, as they offer more controlled and predictable outcomes for the position and extent of deuteration.

Proposed Synthesis Pathways

Pathway A: Synthesis via Deuterated Tropic Acid

This pathway focuses on introducing deuterium at the benzylic position (C2) of the Tropic acid moiety. This position is a potential site of metabolic oxidation, and its deuteration could significantly impact the drug's metabolic stability.

2.1.1. Synthesis of Tropic acid-d1 (4)

A plausible method for the synthesis of Tropic acid-d1 is through the palladium-catalyzed C-H deuteration of a suitable precursor, such as 3-hydroxy-2-phenylpropanoic acid (Tropic acid) itself.

Experimental Protocol: Palladium-Catalyzed Benzylic C-H Deuteration of Tropic Acid

-

Reaction Setup: To a pressure-rated vessel, add Tropic acid (1.0 g, 6.02 mmol), Palladium on Carbon (10 wt. %, 64 mg, 0.06 mmol), and a suitable solvent such as D₂O (20 mL).

-

Deuteration: The vessel is purged with deuterium gas (D₂) and then pressurized to 5 bar with D₂. The reaction mixture is stirred vigorously at 100 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Tropic acid-d1.

Table 1: Expected Quantitative Data for Tropic acid-d1 Synthesis

| Compound | Starting Material | Reagents | Yield (%) | Isotopic Purity (%) |

| Tropic acid-d1 | Tropic acid | Pd/C, D₂ gas, D₂O | 75-85 | >95 |

2.1.2. Synthesis of Tropicamide-d1 (6)

The deuterated Tropic acid is then coupled with 4-(ethylaminomethyl)pyridine to yield the final deuterated Tropicamide.

Experimental Protocol: Synthesis of Tropicamide-d1

-

Activation of Tropic acid-d1: In a round-bottom flask, Tropic acid-d1 (1.0 g, 5.98 mmol) is dissolved in anhydrous toluene (20 mL). Triethylamine (0.1 mL, 0.72 mmol) is added, and the mixture is heated to 50 °C. Acetyl chloride (1.1 mL, 15.5 mmol) is added dropwise, and the reaction is stirred for 3 hours at 50 °C. Thionyl chloride (1.3 mL, 17.8 mmol) is then added dropwise, and the reaction is continued for another 5 hours. The solvent is removed under reduced pressure to yield crude O-acetyltropoyl-d1 chloride.

-

Coupling Reaction: In a separate flask, 4-(ethylaminomethyl)pyridine (0.86 g, 6.31 mmol) and triethylamine (1.0 mL, 7.17 mmol) are dissolved in anhydrous toluene (30 mL) and cooled to 0 °C. The crude O-acetyltropoyl-d1 chloride, dissolved in anhydrous toluene (10 mL), is added dropwise. The reaction is stirred overnight, allowing it to warm to room temperature.

-

Hydrolysis and Purification: Saturated brine (20 mL) is added, and the organic layer is separated. The organic phase is washed with 3M HCl (2 x 15 mL) and then heated to 90 °C for 1 hour to effect hydrolysis of the acetyl group. After cooling, the organic phase is washed with aqueous ammonia, dilute HCl, saturated brine, and purified water. The organic solvent is removed under reduced pressure, and the resulting crude Tropicamide-d1 is purified by recrystallization from ethyl acetate/n-heptane.

Table 2: Expected Quantitative Data for Tropicamide-d1 Synthesis

| Compound | Starting Materials | Yield (%) | Isotopic Purity (%) |

| Tropicamide-d1 | Tropic acid-d1, 4-(Ethylaminomethyl)pyridine | 70-80 | >95 |

Diagram 1: Synthesis of Tropicamide-d1 via Deuterated Tropic Acid

Caption: Pathway A: Synthesis of Tropicamide-d1.

Pathway B: Synthesis via Deuterated 4-(Ethylaminomethyl)pyridine

This pathway focuses on incorporating deuterium into the ethyl group of the 4-(ethylaminomethyl)pyridine moiety. This can be achieved by using a deuterated ethylamine starting material.

2.2.1. Synthesis of 4-(Ethyl-d5-aminomethyl)pyridine (9)

Commercially available ethyl-d5-amine hydrochloride can be used to synthesize the deuterated intermediate.

Experimental Protocol: Synthesis of 4-(Ethyl-d5-aminomethyl)pyridine

-

Reaction Setup: A solution of 4-(chloromethyl)pyridine hydrochloride (1.0 g, 6.10 mmol) in water (5 mL) is added dropwise to a 50% aqueous solution of ethyl-d5-amine (from ethyl-d5-amine HCl, ~1.5 g, 17.1 mmol) at 0-5 °C.

-

Reaction: The mixture is stirred at 60 °C for 1 hour.

-

Work-up and Purification: After cooling, the mixture is made basic with solid potassium hydroxide. The separated oily layer is collected, dried over potassium hydroxide, and purified by distillation under reduced pressure to yield 4-(ethyl-d5-aminomethyl)pyridine.

Table 3: Expected Quantitative Data for 4-(Ethyl-d5-aminomethyl)pyridine Synthesis

| Compound | Starting Materials | Yield (%) | Isotopic Purity (%) |

| 4-(Ethyl-d5-aminomethyl)pyridine | 4-(Chloromethyl)pyridine HCl, Ethyl-d5-amine HCl | 60-70 | >98 |

2.2.2. Synthesis of Tropicamide-d5 (10)

The deuterated amine is then coupled with Tropic acid to produce Tropicamide-d5.

Experimental Protocol: Synthesis of Tropicamide-d5

This protocol follows the same procedure as the synthesis of Tropicamide-d1 (Section 2.1.2), but using 4-(ethyl-d5-aminomethyl)pyridine as the amine component.

Table 4: Expected Quantitative Data for Tropicamide-d5 Synthesis

| Compound | Starting Materials | Yield (%) | Isotopic Purity (%) |

| Tropicamide-d5 | Tropic acid, 4-(Ethyl-d5-aminomethyl)pyridine | 70-80 | >98 |

Diagram 2: Synthesis of Tropicamide-d5 via Deuterated Amine

Caption: Pathway B: Synthesis of Tropicamide-d5.

Characterization

The synthesized deuterated Tropicamide and its intermediates would be characterized using standard analytical techniques to confirm their structure and determine the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions. ²H NMR would directly observe the deuterium signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the deuterated compounds and to quantify the level of deuterium incorporation by analyzing the isotopic distribution.

Conclusion

This technical guide has outlined two plausible and detailed synthetic pathways for the preparation of deuterated Tropicamide. Pathway A focuses on the deuteration of the Tropic acid moiety at the benzylic position, while Pathway B introduces a perdeuterated ethyl group via a deuterated amine precursor. The provided experimental protocols are based on established chemical transformations and are intended to serve as a practical starting point for the synthesis of these valuable isotopically labeled compounds. The successful synthesis and characterization of deuterated Tropicamide will provide a critical tool for advanced pharmacokinetic and metabolic research in drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tropicamide-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Tropicamide-d3, the deuterated analog of the muscarinic receptor antagonist, Tropicamide. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies. The guide details its structural and physicochemical characteristics, supported by quantitative data, experimental methodologies, and visual representations of its biological context and analytical workflows.

Introduction

This compound is a stable isotope-labeled version of Tropicamide, an anticholinergic drug used ophthalmically to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). The incorporation of three deuterium atoms into the N-ethyl group provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its use is critical for accurate bioanalytical method development and validation in preclinical and clinical research.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-(ethyl-d3)-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | N/A |

| Synonyms | Ro 1-7683-d3 | [1] |

| Molecular Formula | C₁₇H₁₇D₃N₂O₂ | [2] |

| Molecular Weight | 287.38 g/mol | [2] |

| CAS Number | 2673270-13-6 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~96.5 °C (for Tropicamide) | [3] |

| Boiling Point | Not available | N/A |

| Purity | ≥98% | N/A |

Solubility

This compound exhibits good solubility in various organic solvents, which is a key consideration for its use in analytical laboratories.

| Solvent | Solubility | Reference |

| DMSO | ≥ 30 mg/mL | [1] |

| Ethanol | ≥ 30 mg/mL | [1] |

| Dimethylformamide (DMF) | ≥ 30 mg/mL | [1] |

| Water | Sparingly soluble | N/A |

Spectroscopic and Chromatographic Data

The following sections provide an overview of the key analytical data used to confirm the identity and purity of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to elucidate the molecular structure. In the case of this compound, the signal corresponding to the N-ethyl protons will be absent or significantly reduced due to the deuterium substitution.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of this compound. The deuterated compound will show a molecular ion peak that is 3 mass units higher than that of unlabeled Tropicamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound. A typical method would involve a reversed-phase column with a mobile phase gradient of acetonitrile and water containing a suitable modifier like formic acid.

Experimental Protocols

The following are detailed methodologies for the characterization and use of this compound.

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of Tropicamide. A key step involves the use of a deuterated starting material, such as ethyl-d5-amine, to introduce the deuterium labels.

A general synthetic scheme is as follows:

-

Reaction of tropic acid with a suitable activating agent (e.g., thionyl chloride) to form the acyl chloride.

-

Coupling of the tropic acid acyl chloride with N-(pyridin-4-ylmethyl)ethan-d5-amine to yield this compound.

-

Purification of the final product is typically achieved by column chromatography or recrystallization.

Characterization of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-programmed gradient from 10% to 90% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is used to calculate its purity relative to any detected impurities.

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan to determine the molecular weight and confirm the presence of the [M+H]⁺ ion corresponding to this compound.

-

Procedure: The eluent from the HPLC is directed into the mass spectrometer. The resulting mass spectrum should show a prominent peak at m/z corresponding to the protonated molecular ion of this compound.

Quantitative Analysis using this compound as an Internal Standard

-

Sample Preparation: To a biological matrix sample (e.g., plasma, urine), a known amount of this compound internal standard solution is added. The sample is then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to extract the analyte (Tropicamide) and the internal standard.

-

LC-MS/MS Analysis: The extracted sample is analyzed by LC-MS/MS. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Tropicamide and this compound.

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Tropicamide to the peak area of this compound against the concentration of Tropicamide standards. The concentration of Tropicamide in the unknown samples is then determined from this calibration curve.

Mechanism of Action and Signaling Pathway

Tropicamide acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] In the eye, it blocks the M4 receptors on the sphincter pupillae and ciliary muscles, leading to mydriasis and cycloplegia.[1]

References

Tropicamide-d3 mechanism of action as an internal standard

An In-depth Technical Guide on the Mechanism of Action of Tropicamide-d3 as an Internal Standard

Introduction to Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical measurements are paramount. Bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for this variability.[2] The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[2] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards in LC-MS/MS assays.[1][3] this compound, the deuterium-labeled analogue of tropicamide, serves this exact purpose in the quantification of tropicamide in biological matrices.[4]

The Core Principle: Stable Isotope-Labeled Internal Standards

This compound is a stable isotope-labeled internal standard where three hydrogen atoms in the tropicamide molecule have been replaced with deuterium atoms.[4] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[5] This substitution results in a molecule that is chemically and physically almost identical to tropicamide but has a higher molecular weight.

The fundamental principle behind using a SIL-IS like this compound is that it will exhibit the same:

-

Extraction Recovery: It will be lost or retained in the same proportion as the analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[2]

-

Chromatographic Behavior: It will co-elute with the analyte from the liquid chromatography (LC) column, meaning they have the same retention time. This ensures they both enter the mass spectrometer's ion source at the same time.[1][2]

-

Ionization Response: It will experience the same degree of ionization efficiency, including any suppression or enhancement caused by the sample matrix (the "matrix effect").[1]

Because the SIL-IS and the analyte behave as one, any random or systematic errors that affect the analyte's signal intensity will also affect the internal standard's signal intensity to the same degree. The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z).[5] Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability is normalized, leading to a robust, accurate, and precise quantification.[1]

Mechanism of Action of this compound

The "mechanism of action" for this compound as an internal standard is not pharmacological but analytical. It functions as a mimic of the unlabeled tropicamide (the analyte) throughout the LC-MS/MS workflow, allowing for ratiometric quantification that corrects for procedural and systemic variations.

The workflow and correction mechanism are visualized below.

The diagram below illustrates the logical relationship of how the internal standard corrects for variability. Even with sample loss during extraction and signal suppression during ionization, the ratio of the analyte to the internal standard remains constant, ensuring accurate measurement.

Experimental Protocol: Quantification of Tropicamide using LC-MS/MS

The following is a representative protocol for the quantification of tropicamide in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on common bioanalytical practices.[6][7]

Sample Preparation (Protein Precipitation)

-

Aliquot Sample: Transfer 100 µL of the biological sample (plasma, tissue homogenate, etc.) into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 10 µL of this compound working solution (e.g., at a concentration of 500 ng/mL) to each sample, calibrator, and quality control, except for the blank matrix samples.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Inject: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

This stage separates tropicamide and its internal standard from other matrix components before they enter the mass spectrometer.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is set up to detect and quantify both tropicamide and this compound using Multiple Reaction Monitoring (MRM).[6][8] In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process is highly selective and sensitive.

| Parameter | Specification |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

The specific MRM transitions for tropicamide and its deuterated internal standard are crucial for selective detection.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Tropicamide | 285.2 | 140.1 | 100 |

| This compound (IS) | 288.2 | 140.1 | 100 |

Note: The precursor ion for this compound is +3 Da higher than that of Tropicamide. The product ion can be the same if the deuterium labels are not on the fragmented portion of the molecule.

Data Presentation and Validation

The use of this compound allows for the development of robust and reliable bioanalytical methods. Method validation would typically demonstrate performance across several key parameters.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Precision < 20%; Accuracy ± 20% |

| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ± 15% of nominal value (± 20% at LLOQ) |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of tropicamide in complex biological matrices. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, which allows it to track and correct for variability throughout the entire LC-MS/MS analytical process.[1][2] By co-eluting with tropicamide and experiencing the same matrix effects and extraction efficiencies, it enables a ratiometric measurement that significantly enhances the accuracy, precision, and robustness of the bioanalytical method.[1] This "gold standard" approach is essential for generating high-quality data in regulated environments such as preclinical and clinical drug development.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Mass Shift of Tropicamide-d3 versus Tropicamide

This guide provides a detailed examination of the mass shift observed between Tropicamide and its deuterated isotopologue, Tropicamide-d3. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling and mass spectrometry for quantitative analysis.

Introduction to Isotopic Labeling and Mass Shift

In modern analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are the gold standard for quantification using mass spectrometry. This compound is the deuterium-labeled form of Tropicamide and serves as an ideal internal standard for this purpose.[1] The key principle lies in the mass difference, or "mass shift," between the unlabeled analyte (Tropicamide) and its labeled counterpart (this compound).

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (¹H). When a molecule is labeled, one or more hydrogen atoms are replaced with deuterium atoms. This substitution results in a compound that is chemically identical to the parent molecule and co-elutes chromatographically, but is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer.[2] This predictable mass shift allows for precise and accurate quantification, as the internal standard experiences similar ionization effects and matrix interferences as the analyte.[3]

Molecular Structures and Isotopic Substitution

Tropicamide has the chemical formula C₁₇H₂₀N₂O₂.[4][5] this compound is a variant where three hydrogen atoms have been replaced by three deuterium atoms. This labeling is typically performed on a stable position within the molecule, such as the N-ethyl group, to prevent back-exchange of deuterium with hydrogen from the solvent. The fundamental structural difference is the isotopic composition, which directly influences the molecular weight.

The diagram below illustrates the concept of isotopic substitution leading to the observed mass shift.

Quantitative Data and Mass Shift Calculation

The mass shift is the precise difference between the monoisotopic masses of the labeled and unlabeled compounds. The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms.

-

Mass of ¹H: ~1.0078 Da

-

Mass of ²H (Deuterium): ~2.0141 Da

-

Mass Difference per Substitution: ~1.0063 Da

For this compound, three hydrogen atoms are replaced by deuterium atoms, leading to a theoretical mass increase of approximately 3.019 Da . The precise values are summarized in the table below.

| Property | Tropicamide | This compound | Data Source(s) |

| Molecular Formula | C₁₇H₂₀N₂O₂ | C₁₇H₁₇D₃N₂O₂ | [1][4][5] |

| Average Molecular Weight | 284.35 g/mol | ~287.37 g/mol | [6][7] |

| Monoisotopic Mass | 284.1525 Da | 287.1713 Da | [4][8] (Calculated for d3) |

| Mass Shift (m/z) | - | +3.0188 Da | Calculated |

Experimental Protocols: LC-MS/MS Analysis

The quantification of Tropicamide in biological matrices (e.g., plasma, ocular tissues) is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.[9][10] this compound is added to the samples at a known concentration at the beginning of the sample preparation process to serve as an internal standard.

A. Sample Preparation

-

Spiking: An aliquot of the biological sample (e.g., 100 µL of plasma) is spiked with a small volume of this compound internal standard solution.

-

Protein Precipitation/Extraction: To remove proteins and other interferences, a protein precipitation step (e.g., with acetonitrile or methanol) or a liquid-liquid extraction (e.g., with ethyl acetate) is performed.[9]

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a clean vial for analysis.

-

Evaporation and Reconstitution: The solvent may be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase to enhance sensitivity.

B. Liquid Chromatography (LC)

-

Column: A reverse-phase C8 or C18 column is typically used for chromatographic separation.[3][9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample is injected into the LC system.

C. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Positive Electrospray Ionization (ESI+) is a common method for analyzing Tropicamide.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored.

-

MRM Transitions:

-

Tropicamide: The precursor ion at m/z 285.2 is fragmented, and a characteristic product ion is monitored.

-

This compound: The precursor ion at m/z 288.2 is selected and fragmented, with a corresponding product ion being monitored.

-

-

Data Analysis: The peak area ratio of the Tropicamide MRM transition to the this compound MRM transition is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of Tropicamide in the unknown samples is then determined from this curve.

Visualization of the Analytical Workflow

The following diagram outlines the typical experimental workflow for the quantitative analysis of Tropicamide using this compound as an internal standard.

Conclusion

The deliberate and precise mass shift between Tropicamide and this compound is fundamental to its use as an effective internal standard in mass spectrometry-based bioanalysis. This predictable difference of approximately 3 Da allows for the clear distinction between the analyte and the standard, while their identical chemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This methodology significantly improves the accuracy, precision, and robustness of quantitative assays for Tropicamide in complex biological matrices, making it an indispensable tool in pharmaceutical research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. Tropicamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Tropicamide [webbook.nist.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 9. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometry in ocular drug research - PubMed [pubmed.ncbi.nlm.nih.gov]

Tropicamide-d3 CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tropicamide-d3, a deuterated analog of the muscarinic acetylcholine receptor antagonist, Tropicamide. This document details its chemical identifiers, its role in quantitative analysis, and the underlying pharmacological signaling pathways.

Core Data Presentation

Chemical Identifiers and Properties of this compound

The following table summarizes the key chemical identifiers and physical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 2673270-13-6 | [1][2] |

| Molecular Formula | C₁₇H₁₇D₃N₂O₂ | [1][2] |

| Molecular Weight | 287.38 g/mol | [1][2] |

| Synonyms | N-(Ethyl-2,2,2-d3)-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide, Ro 1-7683-d3 | [1] |

Experimental Protocols

Quantitative Analysis of Tropicamide in Biological Matrices using UPLC-MS/MS with a Deuterated Internal Standard

Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative mass spectrometry assays due to their similar physicochemical properties to the analyte and distinct mass, allowing for accurate correction of matrix effects and procedural losses. The following is a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tropicamide in biological samples, adapted for the use of this compound as an internal standard.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma or tissue homogenate, add a known concentration of this compound solution as the internal standard.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: C8 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (proportions to be optimized, e.g., 70:30 v/v).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Tropicamide: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of Tropicamide and this compound into the mass spectrometer.)

-

-

Source Parameters:

-

Capillary Voltage: To be optimized (e.g., 3.0 kV)

-

Source Temperature: To be optimized (e.g., 150 °C)

-

Desolvation Temperature: To be optimized (e.g., 400 °C)

-

Gas Flows (Nitrogen): To be optimized

-

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Tropicamide) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Tropicamide in the unknown samples is then determined from the calibration curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Tropicamide

Tropicamide is a non-selective muscarinic acetylcholine receptor antagonist, with a notable affinity for the M4 subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs). The M4 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Tropicamide in a biological sample using this compound as an internal standard.

References

A Technical Guide to the Solubility of Tropicamide-d3 in Common Laboratory Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tropicamide-d3, a deuterated analog of Tropicamide. Understanding the solubility of this compound is critical for a range of applications, including formulation development, in vitro assay design, and pharmacokinetic studies. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, solubility data for Tropicamide is presented as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Tropicamide and this compound has been determined in a variety of common organic and aqueous solvents. The data is summarized in the table below for easy comparison.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Compound | Source / Comments |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 | Room Temp. | This compound | Saturation unknown.[1][2] |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Room Temp. | Tropicamide | |

| Dimethyl Sulfoxide (DMSO) | 57 | 25 | Tropicamide | |

| Ethanol | ≥ 30 | Room Temp. | This compound | Saturation unknown.[1][2] |

| Ethanol | ~ 30 | Room Temp. | Tropicamide | |

| Dimethylformamide (DMF) | ≥ 30 | Room Temp. | This compound | Saturation unknown.[1][2] |

| Dimethylformamide (DMF) | ~ 30 | Room Temp. | Tropicamide | |

| Chloroform | Freely Soluble | Room Temp. | Tropicamide | Quantitative value not specified.[3][4] |

| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 | Room Temp. | Tropicamide | Prepared by first dissolving in ethanol.[5] |

| Water | 0.375 | Not Specified | Tropicamide | [6][7] |

| Water | 0.2 | 25 | Tropicamide | [8] |

| Water | > 0.0427 | Not Specified | Tropicamide | At pH 7.4.[7] |

| Diethyl Ether | Slightly Soluble | Room Temp. | Tropicamide | Quantitative value not specified.[3] |

| Petroleum Ether | Practically Insoluble | Room Temp. | Tropicamide | Quantitative value not specified.[3] |

Qualitative Solubility Summary:

-

Freely Soluble: Ethanol (95%), Chloroform.[3]

-

Soluble: Dilute Hydrochloric Acid, Dilute Sulfuric Acid.[3][4]

-

Practically Insoluble: Petroleum Ether.[3]

Experimental Protocols

The determination of equilibrium solubility is a fundamental experiment in pharmaceutical sciences. The "shake-flask" method is the most reliable and widely used technique for this purpose.[9] The following protocol is a generalized procedure based on World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[10]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation of Media:

-

Sample Preparation:

-

Add an excess amount of this compound solid to a known volume of the prepared solvent media in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is achieved in equilibrium with the solid phase.[9]

-

-

Equilibration:

-

Place the containers in a mechanical agitator or orbital shaker.

-

Maintain a constant temperature throughout the experiment, typically 37 ± 1 °C for BCS studies.[10][11]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This time should be determined in preliminary assessments, but is often 24 hours or longer.[12] The presence of undissolved material should be confirmed visually at the end of the period.[12]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand to permit sedimentation of the excess solid.

-

Separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a suitable, non-adsorptive syringe filter (e.g., 0.45 µm PVDF).

-

-

Analysis:

-

Accurately dilute the clear, saturated supernatant with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The pH of the aqueous samples should be re-measured after the experiment to ensure it has not shifted.

-

-

Replication:

-

Perform a minimum of three replicate determinations for each solvent condition to ensure the reliability of the results.[10]

-

Protocol for Preparing Aqueous Solutions of Tropicamide:

For many applications, a stock solution in an organic solvent is prepared first to overcome the poor aqueous solubility of Tropicamide.

-

Prepare a concentrated stock solution of Tropicamide by dissolving it in an organic solvent such as Ethanol, DMSO, or DMF.[5]

-

To create a working solution, dilute the stock solution with the aqueous buffer of choice (e.g., PBS) to the desired final concentration.[5]

-

Note that for a 1:1 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[5] It is not recommended to store aqueous solutions for more than one day.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of a compound like this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 8. Tropicamide CAS#: 1508-75-4 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

Pharmacological Profile of Tropicamide and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of tropicamide, a non-selective muscarinic acetylcholine receptor antagonist. It further explores the potential impact of deuteration on its pharmacokinetic and pharmacodynamic properties. While specific experimental data on a deuterated tropicamide analog is not extensively available in the public domain, this document extrapolates the likely effects based on established principles of deuterium-substituted compounds. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.

Introduction

Tropicamide is a synthetic tertiary amine antimuscarinic agent widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2] These actions are essential for various diagnostic and surgical procedures of the eye.[3][4] By blocking muscarinic acetylcholine receptors, tropicamide inhibits the parasympathetic stimulation of the iris sphincter and ciliary muscles.[5][6]

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy in drug development to favorably alter the pharmacokinetic properties of a molecule.[7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, potentially resulting in a longer duration of action and modified systemic exposure.[7] This guide will first detail the known pharmacological profile of tropicamide and then discuss the theoretical and anticipated profile of its deuterated analog.

Pharmacological Profile of Tropicamide

Mechanism of Action

Tropicamide is a non-selective antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] In the eye, it primarily targets M3 receptors on the iris sphincter muscle and the ciliary muscle.[5] Blockade of these receptors prevents the binding of acetylcholine, leading to muscle relaxation. This results in mydriasis (dilation of the pupil) and cycloplegia (paralysis of accommodation).[4][6]

Signaling Pathway

The antagonism of muscarinic receptors by tropicamide disrupts the canonical Gq-protein coupled signaling cascade initiated by acetylcholine. This prevents the activation of phospholipase C (PLC), the subsequent formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which is required for muscle contraction.

References

- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 2. Tropicamide - Wikipedia [en.wikipedia.org]

- 3. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Systemic absorption and anticholinergic activity of topically applied tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research Applications of Tropicamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of Tropicamide-d3, a deuterated analog of the muscarinic receptor antagonist, Tropicamide. This document details its primary role as an internal standard in quantitative analyses, summarizes key pharmacokinetic data of its non-labeled counterpart, outlines relevant experimental protocols, and visualizes associated biological and experimental workflows.

Introduction to Tropicamide and its Deuterated Analog

Tropicamide is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable affinity for the M4 subtype.[1][2] It is clinically used as a mydriatic and cycloplegic agent to dilate the pupil and paralyze the ciliary muscle for ophthalmic examinations.[3][4] this compound is the deuterium-labeled version of Tropicamide, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Tropicamide in biological matrices using mass spectrometry-based methods.[1]

Core Application: Internal Standard in Quantitative Analysis

The primary and most critical research application of this compound is its use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] The addition of a known quantity of this compound to a sample allows for accurate quantification of the unlabeled Tropicamide by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Rationale for Use as an Internal Standard

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Tropicamide, ensuring it behaves similarly during extraction, chromatography, and ionization.

-

Mass Difference: The mass difference between this compound and Tropicamide allows for their distinct detection by a mass spectrometer, enabling separate quantification.

-

Co-elution: In chromatographic separations, this compound co-elutes with Tropicamide, further ensuring that any variations in retention time affect both compounds equally.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and analytical parameters for Tropicamide. While specific data for this compound is limited to its use as an internal standard, the data for the parent compound is crucial for designing and interpreting quantitative studies where this compound would be employed.

Table 1: Pharmacokinetic Parameters of Tropicamide (Ocular Administration)

| Parameter | Value | Species | Reference |

| Mean Peak Plasma Concentration (Cmax) | 2.8 ± 1.7 ng/mL | Human | [5] |

| Time to Peak Plasma Concentration (Tmax) | 5 minutes | Human | [5] |

| Plasma Concentration at 60 minutes | 0.46 ± 0.51 ng/mL | Human | [5] |

| Apparent Equilibrium Binding Constant (Ki) | 220 ± 25 nM (for rat brain muscarinic receptors) | Rat | [5] |

Table 2: Analytical Method Parameters for Tropicamide Quantification

| Method | Matrix | Wavelength (λmax) | Linearity Range | Reference |

| Extractive Spectrophotometry | Pharmaceutical Formulations | 423 nm | 1.32-100.81 μg/ml | [6] |

| High-Performance Liquid Chromatography (HPLC) | Raw Material | Not Specified | Not Specified | [7] |

Experimental Protocols

General Protocol for Tropicamide Quantification using LC-MS/MS with this compound as an Internal Standard

This protocol provides a generalized workflow for the quantification of Tropicamide in a biological matrix (e.g., plasma, serum) using this compound as an internal standard.

-

Sample Preparation:

-

Thaw biological samples and an aliquot of a stock solution of this compound (internal standard).

-

To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile, methanol).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for further processing or direct injection.

-

-

Liquid Chromatography:

-

Inject the prepared sample onto a suitable HPLC or UPLC system equipped with a C18 analytical column.

-

Use a mobile phase gradient, for example, consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Optimize the gradient to achieve good separation of Tropicamide and this compound from matrix components.

-

-

Mass Spectrometry:

-

The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Tropicamide and this compound.

-

The ratio of the peak area of Tropicamide to the peak area of this compound is used to calculate the concentration of Tropicamide in the original sample, based on a calibration curve.

-

Visualizations

Signaling Pathway of Tropicamide

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Tropicamide (Mydriacyl, Tropicacyl): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Systemic absorption and anticholinergic activity of topically applied tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]

- 7. Determination of tropicamide and its major impurity in raw material by the HPLC-DAD analysis and identification of this impurity using the off-line HPLC-FT-IR coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Tropicamide in Human Plasma using UPLC-MS/MS with Tropicamide-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Tropicamide in human plasma. The method utilizes Tropicamide-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, and detection is performed using a tandem mass spectrometer in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Tropicamide.

Introduction

Tropicamide is a synthetic anticholinergic drug used as a mydriatic and cycloplegic agent in ophthalmic applications. Accurate and reliable quantification of Tropicamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. UPLC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the development and validation of a UPLC-MS/MS method for the quantification of Tropicamide in human plasma.

Experimental

Materials and Reagents

-

Tropicamide reference standard (Sigma-Aldrich)

-

This compound internal standard (MedChemExpress)[1]

-

LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)

-

Formic acid (Sigma-Aldrich)

-

Human plasma (pooled, drug-free)

Sample Preparation

A simple and efficient protein precipitation method was used for plasma sample preparation:

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC I-Class or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.0 | 5 | 95 |

| 3.1 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 150 L/hr

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tropicamide | 285.2 | 162.1 | 30 | 20 |

| This compound | 288.2 | 165.1 | 30 | 20 |

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity and Sensitivity:

The method demonstrated excellent linearity over a concentration range of 0.5 to 500 ng/mL for Tropicamide in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio of >10.

| Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| 0.5 - 500 | >0.99 | 0.5 |

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (%CV) and accuracy (%Bias) were within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | 8.2 | 5.6 | 10.5 | 7.8 |

| Low | 1.5 | 6.5 | 4.1 | 8.9 | 6.2 |

| Medium | 75 | 4.8 | 2.5 | 6.1 | 3.4 |

| High | 400 | 3.9 | 1.8 | 5.3 | 2.1 |

Recovery:

The extraction recovery of Tropicamide was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and reproducible across the three QC levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 1.5 | 92.3 |

| Medium | 75 | 95.1 |

| High | 400 | 94.5 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: UPLC-MS/MS experimental workflow for Tropicamide quantification.

Caption: Simplified signaling pathway of Tropicamide's mechanism of action.

Conclusion

This application note presents a rapid, sensitive, and reliable UPLC-MS/MS method for the quantification of Tropicamide in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method ideal for high-throughput bioanalysis in clinical and research settings. The method has been successfully validated and is suitable for supporting pharmacokinetic studies of Tropicamide.

References

Protocol for the Preparation of Tropicamide-d3 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of Tropicamide-d3 stock and working solutions for use in analytical and research applications. This compound is the deuterium-labeled version of Tropicamide, an M4 muscarinic acetylcholine receptor antagonist. It is commonly used as an internal standard in quantitative analyses by mass spectrometry (GC-MS or LC-MS) and NMR.[1]

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of this compound solutions.

| Parameter | Value | Source(s) |

| Solubility | ||

| Dimethyl sulfoxide (DMSO) | ≥ 30 mg/mL (≥ 104.40 mM) | [1] |

| Ethanol | ≥ 30 mg/mL (≥ 104.40 mM) | [1] |

| Dimethylformamide (DMF) | ≥ 30 mg/mL (≥ 104.40 mM) | [1][2] |

| Stock Solution Storage | ||

| -80°C | Up to 6 months | [1] |

| -20°C | Up to 1 month | [1] |

| General Information | ||

| Molecular Formula | C₁₇H₁₇D₃N₂O₂ | N/A |

| Molecular Weight | 287.38 g/mol (approx.) | N/A |

Experimental Protocols

Materials and Equipment

-

This compound (crystalline solid)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Sonicator

-

Solvent(s): DMSO, Ethanol, or DMF (analytical grade)

-

Cryogenic vials for aliquoting

Protocol for Preparing a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution. Adjustments can be made based on experimental requirements.

-

Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance. Record the exact weight.

-

Dissolution: Transfer the weighed this compound to a clean, dry volumetric flask. The size of the flask should correspond to the desired final volume (e.g., a 1 mL flask for a 1 mg/mL solution if 1 mg was weighed).

-

Solvent Addition: Add a portion of the chosen solvent (e.g., DMSO) to the volumetric flask, approximately half of the final desired volume.

-

Solubilization: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure the solid is completely dissolved.[3][4]

-

Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the volumetric flask up to the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use cryogenic vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol for Preparing Working Solutions

Working solutions are typically prepared by diluting the stock solution to the desired concentration. The following is an example of preparing a 10 µg/mL working solution from a 1 mg/mL stock solution.

-

Thaw Stock Solution: Remove one aliquot of the 1 mg/mL this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Dilution Calculation: To prepare a 10 µg/mL working solution, a 1:100 dilution is required. For a final volume of 1 mL, 10 µL of the stock solution is needed.

-

Preparation: In a clean tube, add 990 µL of the desired solvent or analytical matrix.

-

Addition of Stock: Add 10 µL of the 1 mg/mL this compound stock solution to the 990 µL of solvent.

-

Homogenization: Vortex the solution thoroughly to ensure it is well-mixed.

-

Use: The working solution is now ready for use in your analytical method. It is recommended to prepare working solutions fresh daily.

Diagrams

Caption: Workflow for this compound stock and working solution preparation.

References

Application of Tropicamide-d3 in Pharmacokinetic (PK) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropicamide is a synthetic tertiary amine and a non-selective muscarinic receptor antagonist.[1] It is commonly administered as an ophthalmic solution to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic eye examinations.[2] Due to its systemic absorption after topical administration, understanding its pharmacokinetic (PK) profile is crucial for assessing its safety and potential systemic side effects. Tropicamide-d3, a stable isotope-labeled version of Tropicamide, serves as an ideal internal standard for quantitative bioanalysis in PK studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.[3]

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols for sample analysis and data on the pharmacokinetic properties of Tropicamide.

Pharmacokinetic Profile of Tropicamide

Following ocular administration, Tropicamide is rapidly absorbed into the systemic circulation. Its pharmacokinetic parameters are characterized by a short plasma half-life, indicating rapid clearance from the body.[1]

Quantitative Data Summary

The table below summarizes key pharmacokinetic parameters of Tropicamide in humans following topical ophthalmic administration.

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 5 minutes | [1] |

| Cmax (Peak Plasma Concentration) | 2.8 ± 1.7 ng/mL | [1] |

| t½ (Plasma Half-life) | 30 minutes | [1] |

| Clearance (CL) | 15 L/h (estimated) | |

| Volume of Distribution (Vd) | 2 L (estimated) |

Experimental Protocols

Bioanalytical Method for Tropicamide Quantification in Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Tropicamide in plasma samples using this compound as an internal standard (IS).

1.1. Materials and Reagents

-

Tropicamide reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

1.2. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tropicamide and this compound in methanol.

-